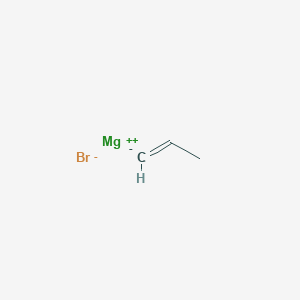

1-Propenyl magnesium bromide

Beschreibung

Historical Context of Grignard Reagent Discovery

The discovery of Grignard reagents is credited to the French chemist François Auguste Victor Grignard in 1900. numberanalytics.comthermofisher.com His groundbreaking work, which earned him the Nobel Prize in Chemistry in 1912, involved the reaction of organic halides with magnesium metal in an ether solvent to form organomagnesium halides. catholicscientists.orgnumberanalytics.comwikipedia.org This discovery revolutionized organic synthesis by providing a straightforward method for creating carbon-carbon bonds, a process that was previously a significant challenge for chemists. numberanalytics.comnumberanalytics.com Initially met with some skepticism, the utility of Grignard's discovery was quickly recognized and has since become a cornerstone of organic chemistry. numberanalytics.com

Fundamental Role of Organomagnesium Compounds in Organic Synthesis

Organomagnesium compounds, with the general formula RMgX, are highly reactive species that act as potent nucleophiles. numberanalytics.comebsco.com The polarized carbon-magnesium bond renders the carbon atom electron-rich, allowing it to attack a wide variety of electrophilic centers, most notably the carbonyl group of aldehydes, ketones, and esters. thermofisher.combyjus.com This reactivity is fundamental to the construction of more complex molecules from simpler starting materials. numberanalytics.com The versatility of Grignard reagents is demonstrated by their ability to form primary, secondary, and tertiary alcohols through reactions with different carbonyl compounds. ebsco.comlibretexts.org They are also employed in reactions with epoxides, nitriles, and in cross-coupling reactions to form a diverse array of organic products. ebsco.commasterorganicchemistry.comwikipedia.org

Specific Significance of Alkenyl Grignard Reagents

Alkenyl Grignard reagents, also known as vinyl Grignards, are a specific class of organomagnesium compounds where the magnesium is attached to a vinylic carbon. These reagents are particularly significant as they allow for the direct introduction of a vinyl group into a molecule. This is a crucial transformation in the synthesis of many natural products, pharmaceuticals, and polymers. The ability to form carbon-carbon bonds with the retention of the double bond's stereochemistry is a key advantage of using alkenyl Grignard reagents.

Overview of Research Trajectories for 1-Propenyl Magnesium Bromide

Research concerning this compound has largely focused on its stereoselective synthesis and its application in various organic transformations. A significant area of investigation has been the development of methods to prepare the E and Z isomers of the reagent with high diastereoselectivity. The reactivity of these isomers in nucleophilic addition and cross-coupling reactions has also been extensively studied to understand how the stereochemistry of the Grignard reagent influences the stereochemical outcome of the product. Furthermore, recent research has explored the use of this compound in the synthesis of complex natural products and in the development of novel catalytic systems.

Physicochemical Properties of this compound

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Chemical Formula | C₃H₅BrMg |

| Molecular Weight | 145.28 g/mol nih.gov |

| Physical State | Typically supplied as a solution in a solvent like tetrahydrofuran (B95107) (THF). fishersci.com |

| Solubility | Soluble in ether solvents such as diethyl ether and tetrahydrofuran (THF). |

| Boiling Point | The boiling point is dependent on the solvent used. For a 0.5M solution in THF, the boiling point is approximately 65-67 °C. sigmaaldrich.com |

| Melting Point | Not applicable as it is typically handled in solution. |

This table is interactive. Click on the headers to sort the data.

Synthesis and Formation of this compound

The synthesis of this compound can be achieved through several methods, with the direct reaction of 1-bromopropene with magnesium metal being the most common.

Direct Reaction of 1-Bromopropene with Magnesium

The primary method for preparing this compound involves the reaction of either (E)- or (Z)-1-bromopropene with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically initiated by the addition of a small crystal of iodine or by sonication to activate the magnesium surface. It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water. byjus.com

Diastereoselective Synthesis of (E)- and (Z)-1-Propenyl Magnesium Bromide

A significant challenge and area of research in the synthesis of this compound is the control of its stereochemistry. The geometry of the starting 1-bromopropene isomer is generally retained during the Grignard formation. Thus, using pure (E)-1-bromopropene will predominantly yield (E)-1-propenyl magnesium bromide, and likewise for the (Z)-isomer. This stereospecificity is highly valuable for stereoselective synthesis.

Alternative Synthetic Routes

An alternative route to this compound is through a magnesium-halogen exchange reaction. This involves reacting a more reactive organomagnesium compound, such as isopropylmagnesium chloride, with 1-bromopropene. wikipedia.org This method can be advantageous when the direct reaction with magnesium is sluggish or when sensitive functional groups are present in the molecule that might not be compatible with the conditions of direct Grignard formation.

Chemical Reactivity and Synthetic Applications

This compound is a versatile nucleophile used in a variety of organic transformations.

Reactivity Profile as a Nucleophile

The carbon atom bonded to magnesium in this compound carries a partial negative charge, making it a strong nucleophile. numberanalytics.com It readily attacks electron-deficient centers, participating in a wide range of bond-forming reactions. Its reactivity is similar to that of other Grignard reagents, but the presence of the double bond introduces unique reactivity patterns and stereochemical considerations.

Cross-Coupling Reactions

This compound is an excellent coupling partner in transition metal-catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling. wikipedia.org These reactions, often catalyzed by nickel or palladium complexes, allow for the formation of carbon-carbon bonds between the propenyl group and various organic halides. This methodology is a powerful tool for the synthesis of substituted styrenes and other complex unsaturated molecules.

Reactions with Carbonyl Compounds

A primary application of this compound is its reaction with carbonyl compounds. It adds to aldehydes and ketones to form allylic alcohols. ebsco.comlibretexts.org The reaction with esters results in the addition of two equivalents of the Grignard reagent to yield tertiary alcohols. masterorganicchemistry.com These reactions are fundamental for building molecular complexity and are widely used in organic synthesis.

Application in Natural Product Synthesis

The ability to introduce a propenyl group stereoselectively makes this compound a valuable reagent in the total synthesis of natural products. thermofisher.comnumberanalytics.com Many biologically active molecules contain allylic alcohol or other propenyl-containing functionalities, and the use of this Grignard reagent provides an efficient means to construct these key structural motifs.

Spectroscopic and Structural Characterization

The structure and composition of this compound are confirmed through various spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound. ¹H NMR spectroscopy can be used to determine the stereochemistry of the double bond by analyzing the coupling constants between the vinylic protons. ¹³C NMR provides information about the carbon skeleton of the molecule.

Infrared Spectroscopy

Infrared (IR) spectroscopy is useful for identifying the presence of the carbon-carbon double bond in this compound. The C=C stretching vibration typically appears in the region of 1650-1600 cm⁻¹.

X-ray Crystallographic Studies

While Grignard reagents are rarely isolated as solids, X-ray crystallography of solid derivatives or complexes can provide definitive information about the structure and bonding in these organometallic compounds. wikipedia.org Such studies have revealed that Grignard reagents exist in solution as a complex equilibrium of various species, including monomeric, dimeric, and polymeric forms, often coordinated with solvent molecules. This is known as the Schlenk equilibrium.

Comparative Analysis with Other Organometallic Reagents

The reactivity of this compound is often compared to that of other organometallic reagents containing a propenyl group.

Comparison with Propenyllithium Reagents

Propenyllithium reagents are generally more reactive and more basic than their Grignard counterparts. eolss.net This increased reactivity can be advantageous in certain reactions but can also lead to more side reactions, such as enolization of carbonyl compounds. The choice between a propenyl Grignard and a propenyllithium reagent often depends on the specific substrate and the desired outcome of the reaction.

Comparison with Propenylzinc Reagents

Propenylzinc reagents are typically less reactive than this compound. This lower reactivity, or chemoselectivity, can be beneficial when reacting with substrates containing multiple electrophilic sites. Organozinc reagents are often used in Negishi cross-coupling reactions and can tolerate a wider range of functional groups compared to the more reactive Grignard reagents.

Recent Advances and Future Directions

The field of organomagnesium chemistry continues to evolve, with ongoing research into new applications and methodologies.

Novel Applications in Catalysis

Recent research has explored the use of Grignard reagents, including this compound, in catalytic processes. This includes their use as precursors for the in-situ generation of active catalysts for various organic transformations.

Development of New Synthetic Methodologies

The development of new and more efficient methods for the synthesis and application of this compound remains an active area of research. This includes the use of novel solvents, additives, and reaction conditions to improve the stereoselectivity, yield, and functional group tolerance of reactions involving this important reagent.

Eigenschaften

IUPAC Name |

magnesium;prop-1-ene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1,3H,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMNNHNWITXOAH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=[CH-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309034 | |

| Record name | Magnesium, bromo-1-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14092-04-7 | |

| Record name | Magnesium, bromo-1-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bromo[(1Z)-prop-1-en-1-yl]magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation of 1 Propenyl Magnesium Bromide

Isomerization Phenomena During Reagent Preparation

The preparation of 1-propenyl magnesium bromide is often accompanied by isomerization, leading to a mixture of Z (cis) and E (trans) isomers. This phenomenon is a critical consideration, as the stereochemistry of the Grignard reagent can directly influence the stereochemical outcome of its subsequent reactions.

Factors Governing Z/E Isomer Ratio Formation

The formation of this compound from (Z)-1-bromopropene in a solvent like tetrahydrofuran (B95107) (THF) can result in partial isomerization to the E-isomer. rsc.org For example, the reaction of pure (Z)-1-bromopropene with magnesium can yield a 9:1 mixture of (Z)- to (E)-1-propenyl magnesium bromide. rsc.orguni-saarland.de The exact Z/E ratio can be influenced by several factors, including the reaction conditions and the purity of the starting materials. While the precise mechanisms are complex, it is understood that the isomerization can occur during the formation of the Grignard reagent itself. rsc.orguni-saarland.de Interestingly, in some cases, the ratio of isomers in the product of a subsequent reaction was found to be independent of the initial Z/E ratio of the Grignard reagent, suggesting that isomerization did not occur during the reaction itself. nih.gov

Strategies for Mitigating Unwanted Isomerization

Controlling the isomeric ratio of this compound is crucial for stereoselective synthesis. While complete prevention of isomerization during its formation can be challenging, certain strategies can be employed to mitigate it. The choice of solvent and reaction temperature can play a role. For instance, the use of diethyl ether or tetrahydrofuran (THF) is standard, and maintaining a controlled temperature during the reagent preparation is important. prepchem.com

In some synthetic applications, the isomerization of the 1-propenyl Grignard reagent is irrelevant to the final product's stereochemistry. rsc.orguni-saarland.de This is often the case in reactions where the propenyl group's stereocenter is removed in a later step, such as in certain metathesis reactions. rsc.orguni-saarland.de In such scenarios, using a commercially available E/Z mixture of 1-bromopropene can be a more cost-effective approach. rsc.orguni-saarland.de

Implications of Isomer Ratio on Subsequent Stereochemical Outcomes

The Z/E isomer ratio of this compound can have significant implications for the stereochemistry of the products formed in subsequent reactions. When the stereochemical integrity of the propenyl group is maintained throughout a reaction sequence, the initial isomer ratio of the Grignard reagent will directly translate to the isomer ratio of the final product.

For example, the reaction of a mixture of (Z)- and (E)-1-propenyl magnesium bromide with an electrophile can lead to a corresponding mixture of Z and E products. In a study involving the reaction with chrysanthenone, it was observed that the E-isomer of the Grignard reagent rearranged more readily at room temperature than the Z-isomer. nih.gov This highlights how the different reactivities of the isomers can influence the product distribution. Therefore, for stereoselective syntheses, it is crucial to characterize the isomer ratio of the this compound solution before its use.

Advanced and Industrial Scale Synthesis Considerations

The synthesis of this compound on an industrial scale requires modifications to the standard laboratory protocol to ensure safety, cost-effectiveness, and consistency. While the fundamental reaction of 1-bromopropene with magnesium in an ether solvent remains the same, the operational parameters are significantly different.

Industrial production often involves large-scale reactors, typically made of stainless steel rather than glass, and may employ continuous processing methods. Solvent recovery is a key consideration at the industrial scale, with recovery rates often exceeding 90%. Quality control measures are also more rigorous, potentially including in-line analytics to monitor the reaction in real-time, in addition to standard techniques like titration and GC-MS.

A comparison of laboratory and industrial synthesis parameters is outlined below:

| Parameter | Laboratory Scale | Industrial Scale |

| Scale | 0.1–1 kg | 100–1000 kg |

| Solvent Recovery | Limited | >90% |

| Reaction Vessel | Glass reactor | Stainless steel |

| Quality Control | NMR, titration | In-line analytics |

Furthermore, recent advancements in Grignard reagent preparation include the use of fluidized bed reactors for continuous production. This method offers improved heat and mass transfer, leading to a safer and more efficient process compared to traditional batch methods. google.com The activation of magnesium is another critical factor, with methods like ball milling being employed to increase the metal's surface area and reactivity, thereby accelerating the reaction. researchgate.net

An in-depth examination of the synthetic protocols for this compound reveals a focus on enhancing efficiency, safety, and scalability. Methodologies have evolved from traditional batch preparations to sophisticated continuous flow systems and specialized exchange reactions, each addressing specific synthetic challenges.

1 Application of Magnesium-Halogen Exchange Protocols

The preparation of functionalized Grignard reagents, including vinylic species like this compound, has been significantly advanced through the use of magnesium-halogen exchange reactions. sigmaaldrich.cnharvard.edu This method provides an alternative to the direct reaction of an organic halide with magnesium metal, offering advantages in terms of functional group tolerance and reaction conditions. wikipedia.org The exchange is an equilibrium process where a pre-formed Grignard reagent, typically isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr), transfers its magnesium atom to a more electronegative organic halide. harvard.eduwikipedia.org

The reaction equilibrium is influenced by the stability of the carbanion intermediates involved. harvard.edu For the synthesis of vinylic Grignards, an alkyl- or aryl-halide is treated with a solution of a reagent like i-PrMgCl. harvard.edu A key advantage of this protocol is the ability to perform the exchange at low temperatures (typically below 0 °C), which is crucial for preparing organomagnesium reagents that contain sensitive functional groups like esters or nitriles, as the reactivity of the Grignard reagent is highly temperature-dependent. harvard.eduscribd.com

To enhance the rate and efficiency of the magnesium-halogen exchange, advanced reagents have been developed. A notable example is the use of isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl), often referred to as "Turbo Grignard". researchgate.netvapourtec.com This reagent mixture demonstrates superior reactivity, enabling the practical application of Br/Mg exchange for creating highly functionalized Grignards under mild conditions. researchgate.net The LiCl is believed to break up aggregates of the organomagnesium reagent, leading to a more active species. scribd.comresearchgate.net These protocols represent the method of choice for generating highly functionalized organomagnesium compounds where direct synthesis with magnesium metal would be incompatible with other parts of the molecule. harvard.edu

2 Adaptations for Large-Scale Production

Scaling the synthesis of Grignard reagents like this compound from the laboratory to industrial production requires significant modifications to ensure safety, efficiency, and cost-effectiveness. Key adaptations involve moving from traditional batch processes to more advanced manufacturing strategies. aiche.org

1 Implementation of Continuous Flow Systems

Continuous flow chemistry has emerged as a superior method for the large-scale synthesis of Grignard reagents. acs.orgresearchgate.net This approach mitigates many of the safety concerns associated with traditional batch preparation, such as the exothermic nature of the reaction and the pyrophoric character of magnesium. aiche.org In a typical flow setup, a solution of the halide precursor (e.g., 1-bromopropene) is passed through a column or tube packed with magnesium turnings. researchgate.netvapourtec.com

This methodology offers several advantages:

Enhanced Safety : The small reactor volume at any given time significantly reduces the risk of thermal runaway. vapourtec.comresearchgate.net

Improved Selectivity : Continuous processing can reduce the formation of undesired side products, such as those from Wurtz coupling. researchgate.net

High Efficiency : Full conversion of the halide can often be achieved in a single pass through the reactor, with reported yields for Grignard formation between 89-100% on a laboratory scale. acs.orgresearchgate.net

Scalability : The process is readily scalable by increasing the run time or by using larger reactors, allowing for daily productivities of kilograms of the Grignard reagent. aiche.org

Continuous stirred-tank reactors (CSTRs) are also employed, allowing for the continuous formation of the Grignard reagent, which can then flow into subsequent reactors for further reactions. gordon.edu These systems can be equipped with inline process analytical technology (PAT), such as infrared spectroscopy, to monitor the reaction in real-time, ensuring consistent quality and control. acs.orgresearchgate.net

| Parameter | Laboratory Batch Synthesis | Industrial Continuous Flow |

| Scale | 0.1–1 kg | 100–1000 kg |

| Safety | High risk of exotherm | Inherently safer due to small reaction volume |

| Control | Manual monitoring | Automated with inline analytics (PAT) |

| Side Products | Higher potential for Wurtz coupling | Reduced side product formation |

| Efficiency | Variable yields | High, often full conversion |

| Solvent Use | Limited recovery | High recovery (>90%) |

2 Development of Automated Quenching Techniques

A significant advantage of continuous flow systems is the ability to integrate automated quenching. gordon.edu Once the this compound is formed in-situ within the flow reactor, it is immediately passed into a second reactor or mixing zone. vapourtec.com Here, it is combined with a continuous stream of an electrophile or a quenching solution (e.g., acidulated water). vapourtec.comgordon.edu

3 Purity of Halide Precursors and Solvent Effects on Reaction Efficiency

The efficiency and outcome of the synthesis of this compound are critically dependent on the purity of the starting materials and the choice of solvent. The standard laboratory protocol involves the reaction of 1-bromopropene with magnesium turnings in an anhydrous ether solvent.

The purity of the halide precursor, 1-bromopropene, is paramount. Impurities can lead to side reactions or inhibit the formation of the Grignard reagent. A significant consideration is the stereochemistry of the precursor. The use of pure (Z)-1-bromopropene can lead to the formation of (Z)-1-propenyl magnesium bromide; however, partial isomerization to the E-isomer often occurs during the reaction, resulting in a Z/E mixture. If the subsequent reaction steps are not stereospecific, a less expensive E/Z mixture of 1-bromopropene may be used.

The choice of solvent plays a crucial role in stabilizing the Grignard reagent. Tetrahydrofuran (THF) and diethyl ether are the most common solvents for this reaction. THF is generally considered superior for several reasons.

| Solvent | Dielectric Constant (ε) | Key Characteristics |

| Tetrahydrofuran (THF) | 7.6 | Enhances magnesium coordination, better stabilization of the Grignard complex. |

| Diethyl Ether | 4.3 | Less effective at stabilizing the Grignard complex compared to THF. |

The higher dielectric constant of THF allows it to better solvate and stabilize the magnesium center of the Grignard reagent, facilitating its formation and improving its stability in solution. Furthermore, the nature of the halide itself (bromide vs. chloride or iodide) can influence reaction rates and selectivity, a phenomenon known as the "halide effect". nih.gov While 1-bromopropene is standard, the use of other halides would alter the reactivity profile of the resulting organomagnesium species. nih.gov

Reactivity Profiles and Mechanistic Investigations of 1 Propenyl Magnesium Bromide

Nucleophilic Addition Reactions

1-Propenyl magnesium bromide, as a typical Grignard reagent, engages in nucleophilic addition reactions with a variety of electrophilic functional groups. Its reactivity is characterized by the nucleophilic attack of the carbanionic propenyl group on electron-deficient centers, leading to the formation of new carbon-carbon bonds.

Reactions with Carbonyl Compounds

The addition of this compound to carbonyl compounds, such as aldehydes and ketones, is a fundamental and widely utilized transformation in organic synthesis. masterorganicchemistry.com This reaction provides a direct route to allylic alcohols, which are versatile intermediates in the synthesis of more complex molecules. The general mechanism involves the nucleophilic attack of the propenyl group on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during aqueous workup to yield the alcohol. libretexts.orgyoutube.com

The reaction of this compound with aldehydes and ketones affords secondary and tertiary allylic alcohols, respectively. libretexts.org For instance, the reaction with an aldehyde will produce a secondary alcohol, while a ketone will yield a tertiary alcohol. youtube.com This transformation is a reliable method for introducing a propenyl group and a hydroxyl group in a single synthetic step.

Table 1: Formation of Allylic Alcohols

| Carbonyl Compound | Grignard Reagent | Product |

| Aldehyde | This compound | Secondary Allylic Alcohol |

| Ketone | This compound | Tertiary Allylic Alcohol |

This table illustrates the general products from the reaction of this compound with aldehydes and ketones.

A significant aspect of the reaction of this compound is the stereochemistry of the resulting allylic alcohol. Studies have shown that the geometry of the double bond in the Grignard reagent is often retained in the product. For example, reactions involving cis- or trans-propenyl magnesium bromide can proceed with retention of the geometric configuration. acs.org However, the potential for E/Z isomerization of the Grignard reagent itself exists, which can influence the stereochemical outcome of the final product. nih.gov The degree of retention can be influenced by reaction conditions and the specific substrates involved. nih.gov

In reactions with α,β-unsaturated carbonyl compounds, Grignard reagents can potentially undergo either 1,2-addition (to the carbonyl carbon) or 1,4-addition (conjugate addition). For this compound, steric hindrance around the carbonyl group and the β-carbon plays a crucial role in determining the regioselectivity. Generally, bulky substituents on the carbonyl compound favor 1,2-addition over conjugate addition. The inherent reactivity of the Grignard reagent also influences this selectivity, with alkenyl Grignard reagents often favoring 1,2-addition.

Reactivity with Esters and Other Carboxylic Acid Derivatives

This compound reacts with esters and other carboxylic acid derivatives, such as acid chlorides, to yield tertiary alcohols. masterorganicchemistry.comlibretexts.org Unlike the single addition observed with aldehydes and ketones, these reactions typically involve a double addition of the Grignard reagent. libretexts.orgmasterorganicchemistry.com

The reaction of a Grignard reagent with an ester proceeds through a multi-step mechanism. libretexts.org

First Nucleophilic Addition: The this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, expelling the alkoxy group (-OR) as a leaving group. This step regenerates a carbonyl group, forming a ketone as an intermediate. libretexts.orgmasterorganicchemistry.com

Second Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester towards the Grignard reagent. youtube.com Therefore, a second equivalent of this compound rapidly adds to the ketone in a standard 1,2-addition fashion, forming a new tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Protonation: Finally, an acidic workup protonates the alkoxide to yield the tertiary alcohol product, which contains two propenyl groups attached to the original carbonyl carbon. libretexts.org

Table 2: Products of Reactions with Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Grignard Reagent | Intermediate | Final Product |

| Ester (RCOOR') | 2 eq. This compound | Ketone | Tertiary Alcohol |

| Acid Chloride (RCOCl) | 2 eq. This compound | Ketone | Tertiary Alcohol |

This table summarizes the typical outcomes of the reaction of this compound with esters and acid chlorides, highlighting the double addition mechanism.

Epoxide Ring-Opening Reactions

The ring-opening of epoxides by organometallic reagents is a fundamental carbon-carbon bond-forming reaction. This compound, a vinylic Grignard reagent, participates in these reactions, often with the aid of a catalyst, to yield homoallylic alcohols. The stereochemical and regiochemical outcomes of these reactions are of significant interest in synthetic organic chemistry.

The reaction of this compound with epoxides, particularly hindered ones, demonstrates notable regioselectivity. In copper-catalyzed reactions, both cis- and trans-1-propenyl magnesium bromide can effectively cleave hindered protected and unprotected epoxy alcohols. nih.gov This method has proven successful in systems where traditional organocuprates and organoalanes have failed. nih.gov

For instance, the regioselective opening of cis-epoxides with cis-propenylmagnesium bromide leads to the formation of anti-1,3-diols, while the reaction with trans-epoxides yields syn-1,3-diols. mdpi.com These reactions generally proceed with high regioselectivity, often in a 95:5 ratio, and produce moderate to good yields ranging from 46% to 88%. mdpi.comresearchgate.net The attack of the nucleophile typically occurs at the less sterically hindered carbon of the epoxide ring, a characteristic of SN2-type mechanisms. organicchemistrytutor.comlibretexts.org In the case of unsymmetrical epoxides, this regioselectivity is crucial for controlling the final product structure.

However, the presence of bulky protecting groups on the epoxide can influence the site of attack. For example, a bulky trityl ether was intended to direct the ring-opening to the distal carbon of the epoxide. beilstein-journals.org Interestingly, in some cases of extremely hindered epoxides, a Payne rearrangement may occur prior to the nucleophilic attack, leading to an unexpected regioisomer. beilstein-journals.org

Table 1: Regioselectivity in Epoxide Ring-Opening with this compound Analogs

| Epoxide Substrate | Grignard Reagent | Catalyst | Major Product | Regioselectivity | Yield (%) | Reference |

| cis-2,3-epoxy alcohols | cis-propenylmagnesium bromide | CuI | anti-1,3-diols | 95:5 | 46-88 | mdpi.comresearchgate.net |

| trans-2,3-epoxy alcohols | trans-propenylmagnesium bromide | CuI | syn-1,3-diols | 95:5 | 46-88 | mdpi.comresearchgate.net |

| Hindered epoxy alcohols | cis/trans-1-propenylmagnesium bromide | CuI | Cleaved alcohols | Excellent | Good | nih.gov |

Transition metal catalysis, particularly with copper(I) salts like copper(I) iodide (CuI), is often essential for the efficient ring-opening of epoxides by this compound. nih.govmdpi.com These catalysts enhance the reactivity of the Grignard reagent and can influence the regioselectivity of the reaction. mdpi.com In the absence of a catalyst, the reaction between Grignard reagents and epoxides can be slow and may lead to the formation of side products. mdpi.com

The use of copper(I) salts allows the reaction to proceed under milder conditions and with greater control. For example, the copper-catalyzed cleavage of hindered epoxides with this compound has been shown to be a highly useful method for the synthesis of complex molecules, such as fragments of the ansa chain of Streptovaricin D. nih.gov The catalytic amount of copper(I) salt is typically around 5 mol%. nih.gov While various copper(I) salts such as CuCN and Li2CuCl4 can be effective, CuI is commonly employed. mdpi.com

The stereochemistry of the this compound reagent plays a crucial role in the stereochemical outcome of the epoxide ring-opening reaction. The reaction proceeds via an SN2-like mechanism, which results in an inversion of configuration at the carbon atom that is attacked by the nucleophile. organicchemistrytutor.com

A significant observation is the stereochemical integrity of the Grignard reagent during the reaction. The cis-isomer of this compound generally reacts without any double-bond isomerization, preserving the cis geometry in the resulting homoallylic alcohol. nih.gov In contrast, the trans-isomer can undergo partial isomerization to the cis-isomer. nih.govresearchgate.net This equilibration can be minimized by carefully controlling the conditions under which the Grignard reagent is formed. nih.gov The partial isomerization of the trans-propenyl Grignard reagent can limit its synthetic utility in cases where high stereopurity is required. mdpi.comresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable reagent in transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds. These reactions allow for the stereoselective synthesis of various organic compounds.

The Kumada coupling, a palladium- or nickel-catalyzed cross-coupling reaction, utilizes Grignard reagents to form carbon-carbon bonds with organic halides. organic-chemistry.orgwikipedia.org this compound can be employed in palladium-catalyzed Kumada coupling reactions with aryl halides to produce biaryls. This reaction is a cornerstone for the synthesis of unsymmetrical biaryls. organic-chemistry.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wikipedia.org The use of specific phosphine (B1218219) ligands can enhance the efficiency and scope of the reaction, even with sterically demanding coupling partners. nih.govnih.gov

Table 2: Palladium-Catalyzed Kumada Coupling with Grignard Reagents

| Grignard Reagent | Organic Halide | Catalyst System | Product Type | Reference |

| This compound | Aryl halides | Pd catalyst | Biaryls | |

| Cyclopropylmagnesium bromide | Aryl bromides/triflates | Pd(OAc)2/t-Bu3P | Cyclopropyl arenes | organic-chemistry.org |

| Alkyl/Aryl magnesium halides | Aryl bromides | Pd catalyst | Substituted arenes | organic-chemistry.org |

| Alkyl magnesium halides | Monochlorosilanes | Pd/DrewPhos | Alkyl/Aryl silanes | nih.gov |

The Negishi coupling is a versatile cross-coupling reaction that involves the use of organozinc reagents. organic-chemistry.org this compound can be utilized in a Negishi-type coupling, where it is first transmetalated to the corresponding organozinc species. This zinc-mediated reaction is particularly useful for the synthesis of trisubstituted alkenes. The reaction of the organozinc reagent with an organic halide is catalyzed by a palladium or nickel complex. organic-chemistry.org This methodology offers a broad scope and high functional group tolerance. nih.gov A notable application is the highly regio- and stereoselective synthesis of (Z)-trisubstituted alkenes via propyne (B1212725) bromoboration followed by a tandem palladium-catalyzed cross-coupling. organic-chemistry.org The use of zinc reagents often provides advantages in terms of reactivity and selectivity compared to the direct use of Grignard reagents in some coupling reactions. organic-chemistry.orgnobelprize.org

Iron-Catalyzed Cyclization in Dienyl N-Heterocycle Preparation

1-Propenylmagnesium bromide serves as a key reagent in the stereoselective synthesis of dienyl N-heterocycles through an iron-catalyzed cyclization of amino dienols. lookchem.comchemicalbook.com This methodology provides an efficient route to valuable nitrogen-containing cyclic compounds. The reaction's success hinges on the precise control of stereochemistry, which is influenced by the geometry of the 1-propenyl Grignard reagent.

Iron-Catalyzed Coupling with Vinylic Chalcogenides

Iron-catalyzed cross-coupling reactions provide a powerful tool for carbon-carbon bond formation. A general method has been developed for the cross-coupling of vinylic selenides and tellurides with Grignard reagents, including 1-propenylmagnesium bromide, using iron(III) acetylacetonate (B107027) (Fe(acac)₃) as a catalyst at room temperature. researchgate.netresearchgate.net This process is notable for proceeding with retention of the alkene geometry, affording the coupled products in good to excellent yields. researchgate.netresearchgate.net

The reaction is efficient for coupling with various Grignard reagents, and in the case of vinylic chalcogenides, the yields have been reported to be as high as 89%. researchgate.net The general procedure involves the dropwise addition of the Grignard reagent to a mixture of the vinylic chalcogenide and the iron catalyst in a suitable solvent. researchgate.net

Radical-Mediated Pathways

Characterization of Dimerization and Self-Coupling Products (e.g., 1,5-Dienes)

Under certain conditions, 1-propenylmagnesium bromide can undergo self-coupling or dimerization, leading to the formation of various hydrocarbon products. The primary products of these radical-mediated pathways are 1,5-dienes, with minor amounts of conjugated trienes also being observed. The propensity for dimerization is a characteristic feature of some Grignard reagents and can compete with the desired cross-coupling or addition reactions.

Solvent Dependency of Radical Processes

The solvent system employed in reactions involving 1-propenylmagnesium bromide plays a critical role in directing the reaction pathway, particularly concerning the prevalence of radical processes. Diethyl ether has been observed to promote dimerization to a greater extent than tetrahydrofuran (B95107) (THF). This solvent dependency highlights the influence of the solvent's coordinating ability on the reactivity of the Grignard reagent and the stability of potential radical intermediates.

Below is a table summarizing the kinetic data for the dimerization of this compound in different solvents.

| Solvent | Temperature (°C) | Dimerization Rate (×10⁻³ s⁻¹) | Major Product Ratio (1,5-diene:triene) |

| Diethyl ether | 30 | 4.2 | 3:1 |

| THF | 30 | 0.8 | 6:1 |

This table presents kinetic data for the dimerization of this compound, illustrating the effect of the solvent on the reaction rate and product distribution.

Mechanistic Insights into Single-Electron Transfer (SET) vs. Polar Pathways

The reaction of Grignard reagents can proceed through either a polar (nucleophilic) mechanism or a single-electron transfer (SET) mechanism, which involves radical intermediates. mdpi.com The choice of pathway is influenced by several factors, including the nature of the reactants and the reaction conditions. mdpi.comiupac.org

In the context of reactions with certain electrophiles, such as ketones, investigations have been carried out to distinguish between these two pathways. mdpi.com For instance, the reaction of vinylmagnesium bromide with specific ketones has been studied under various conditions, including the presence of radical scavengers, to probe the operative mechanism. mdpi.com Results from these studies suggest that for some substrates, O-alkylation may proceed through a pathway involving radical intermediates, while C-alkylation follows a more traditional polar mechanism. mdpi.com

The use of stereochemical probes, such as cis-propenylmagnesium bromide, has also been employed to investigate the potential for radical intermediates. mdpi.com The retention of the cis configuration in the product suggests that a free radical, which would be expected to isomerize to the more stable trans form, is not a long-lived intermediate in that specific reaction, pointing towards a polar mechanism. mdpi.com Conversely, the formation of dimerization products is often cited as evidence for a SET pathway. psu.edu

Specific Organic Transformations

1-Propenylmagnesium bromide is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 1-propenyl group into various molecules. Its utility is demonstrated in several key transformations:

Matteson Homologation for Stereoselective Carbocycle Formation

This compound is a key reagent in the Matteson homologation, a powerful method for the stereoselective synthesis of complex organic molecules, including substituted carbocycles. rsc.org This reaction sequence typically involves the reaction of a chiral boronic ester with a carbenoid, followed by nucleophilic substitution with a Grignard reagent to extend a carbon chain with high stereocontrol. rsc.orgmdpi.com

In the synthesis of highly substituted five- and six-membered carbocycles, this compound serves as the nucleophile to introduce a propenyl group. rsc.orgresearchgate.net This group, along with another double bond incorporated in a separate step, provides a suitable diene precursor for ring-closing metathesis (RCM). rsc.orgresearchgate.net For instance, an α-chloroboronic ester can be reacted with (Z)-1-propenyl magnesium bromide to form a polyunsaturated alkyl boronic ester, which then undergoes RCM to yield a carbocycle. rsc.org

A notable aspect of using this compound is the partial (Z/E)-isomerization that occurs during the formation of the Grignard reagent itself. rsc.orgrsc.org When prepared from pure (Z)-1-bromopropene, the resulting Grignard reagent is often a 9:1 (Z/E) mixture. rsc.orgrsc.org However, for syntheses where the methyl substituent of the propenyl group is ultimately removed in a subsequent step like metathesis, this isomerization is inconsequential. rsc.org This allows for the use of commercially available E/Z mixtures of 1-bromopropene, making the process more practical. rsc.org The Matteson homologation using this reagent has proven to be a versatile tool for creating complex, substituted cyclic structures with excellent stereoselectivity. researchgate.netrsc.org

Detailed Mechanistic Pathway (Transmetallation, Group Migration)

The generally accepted mechanism proceeds as follows:

Formation of a Boronate Complex: The nucleophilic this compound attacks the electrophilic boron atom of the α-chloroboronic ester. This addition forms a tetrahedral boronate complex. mdpi.comresearchgate.net The magnesium atom of the Grignard reagent coordinates with the oxygen atoms of the boronic ester, facilitating the attack.

Transmetallation: While not always explicitly detailed in every variation, the initial interaction between the Grignard reagent and the boronic ester can be viewed as a form of transmetallation, where the propenyl group is effectively transferred from magnesium to boron, leading to the formation of the reactive boronate complex. In some variations of the Matteson reaction, particularly those involving lithiated carbamates, an MgBr₂-catalyzed 1,2-shift is a key step after the formation of an initial borate (B1201080) complex. mdpi.comresearchgate.net

This mechanistic pathway ensures that the introduction of the propenyl group occurs with predictable and controllable stereochemistry, which is a hallmark of the Matteson reaction. mdpi.comresearchgate.net

Conjugate Addition Reactions (e.g., in antibiotic analogue synthesis)

This compound can participate in conjugate (1,4-) addition reactions, a key strategy for forming carbon-carbon bonds in the synthesis of complex molecules like antibiotic analogues. researchgate.netnih.gov Despite sparse precedent for its use in this manner, research has demonstrated its successful application. nih.gov

In an approach toward analogues of the potent antibiotic Bactobolin A, the diastereoselective conjugate addition of cis-1-propenyl magnesium bromide to an α,β-unsaturated enone was a critical step. nih.gov The optimization of this reaction was challenging, but successful conditions were identified. nih.gov The use of a super-stoichiometric amount of copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂) with lithium chloride was found to mediate the reaction, affording the desired product as a single trans-diastereomer. nih.gov

A similar strategy was employed in the synthesis of a kasugamine (B1673303) synthon, a component of the aminoglycoside antibiotic kasugamycin. nih.gov Here, the regioselective opening of an epoxide was achieved using cis-1-propenyl magnesium bromide in the presence of copper(I) iodide (CuI), which functions as a conjugate addition. nih.gov

The table below summarizes the optimized conditions for the conjugate addition in the Bactobolin A analogue synthesis. nih.gov

| Entry | Copper Salt | Additive | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | CuBr·SMe₂ | LiCl | -78 → -40 | 40 | >20:1 |

| 2 | CuBr·SMe₂ | LiCl | -78 → 0 | 25 | >20:1 |

| 3 | CuBr·SMe₂ | LiCl | -78 | 20 | >20:1 |

Comparative Reactivity and Selectivity Studies

Distinctions in Reactivity from Other Vinyl Grignard Reagents

The reactivity of this compound shows notable distinctions when compared to other vinyl Grignard reagents, such as vinylmagnesium bromide or more substituted variants. The presence and position of substituents on the vinyl moiety significantly influence the regioselectivity of the attack on carbonyl compounds. mdpi.comresearchgate.net

While vinylmagnesium bromide often gives exclusive attack at the carbonyl carbon (C-alkylation), the reactivity can be altered by substituents. mdpi.com For example, in reactions with di(1,3-benzothiazol-2-yl)ketone, vinylmagnesium bromide leads to exclusive O-alkylation, whereas this compound's reactivity is sensitive to its isomeric form. mdpi.com Studies using cis- and trans-propenylmagnesium bromide have been employed to probe reaction mechanisms, as the stereochemistry of the product can indicate whether a radical pathway (which would allow for isomerization to the more stable trans form) is involved. mdpi.com

Compared to allylmagnesium bromide, a close structural relative, vinyl Grignards like this compound often exhibit greater chemoselectivity. nih.gov For instance, when reacting with a molecule containing both a ketone and an ester, vinylmagnesium bromide can selectively add to the more reactive ketone group. nih.gov In contrast, the highly reactive allylmagnesium bromide may add to both functional groups at comparable rates. nih.gov This difference is attributed to the extremely high reaction rates of allylmagnesium reagents, which can approach the diffusion-control limit, thereby reducing their ability to discriminate between different electrophilic sites. nih.gov

Comparative Analysis with Alkyl and Alkynyl Grignard Reagents

The reactivity of this compound, as a vinyl Grignard, occupies a unique position when compared to its alkyl and alkynyl counterparts. These differences arise from the distinct hybridization of the nucleophilic carbon atom (sp² for vinyl, sp³ for alkyl, and sp for alkynyl) and the resulting electronic and steric properties.

Reactivity and Basicity: Alkyl Grignard reagents, such as ethylmagnesium bromide, are powerful nucleophiles and very strong bases (the pKa of conjugate acid ethane (B1197151) is ~50). libretexts.orgsigmaaldrich.com They readily react with a wide range of electrophiles, including proton donors like water and alcohols. libretexts.orglibretexts.org Alkynyl Grignard reagents are generally less basic due to the higher s-character of the sp-hybridized carbon, but they remain effective nucleophiles for reactions like additions to carbonyls and cross-coupling. Vinyl Grignards like this compound have intermediate basicity and nucleophilicity. The C(sp²)-Mg bond is less polarized than a C(sp³)-Mg bond but more so than a C(sp)-Mg bond. libretexts.org

Reaction Scope and Selectivity:

Alkyl Grignards are workhorses for forming new carbon-carbon bonds by adding to carbonyls, epoxides, and participating in cross-coupling reactions. sigmaaldrich.comresearchgate.net Their high reactivity, however, can sometimes lead to side reactions like enolization or reduction.

Alkynyl Grignards are primarily used to introduce terminal alkyne functionalities, which are valuable handles for further transformations such as Sonogashira couplings.

This compound offers a balance of reactivity and allows for the stereocontrolled introduction of a propenyl group. acs.org Its utility in Matteson homologation and conjugate additions, often mediated by copper salts, highlights its specific applications where alkyl or alkynyl Grignards might be unsuitable. rsc.orgnih.gov For instance, in iron-catalyzed cross-coupling reactions, the nature of the Grignard reagent (alkyl vs. aryl) can significantly influence reaction outcomes and conditions. researchgate.net The retention of geometric configuration observed in some cross-coupling reactions with vinyl Grignards is a key advantage over other types of Grignards where such stereochemical information would be absent. acs.org

The following table provides a comparative overview:

| Reagent Type | Example | Hybridization | Relative Basicity | Key Applications |

| Alkyl Grignard | Ethylmagnesium bromide | sp³ | Very High | Alkylation of carbonyls/epoxides, cross-coupling |

| Vinyl Grignard | This compound | sp² | High | Stereoselective alkenylation, Matteson homologation, conjugate addition |

| Alkynyl Grignard | Ethynylmagnesium bromide | sp | Moderate | Synthesis of alkynes, Sonogashira coupling |

Investigation of C- vs. O-Alkylation Regioselectivity

The regioselectivity of this compound in its reactions with electrophiles, particularly the competition between C-alkylation (attack at the carbon atom) and O-alkylation (attack at the oxygen atom), is a subject of detailed mechanistic investigation. The outcome of these reactions is significantly influenced by the structure of both the Grignard reagent and the electrophilic substrate, as well as the reaction conditions.

Research into the reaction of vinyl Grignard reagents with sterically hindered and electronically complex ketones, such as bis(2-benzothiazolyl)ketone, has provided valuable insights into the factors governing this regioselectivity. mdpi.comnih.govresearchgate.net These studies reveal that the substitution pattern on the vinyl moiety of the Grignard reagent plays a crucial role in directing the reaction towards either C- or O-alkylation. mdpi.comnih.gov

A key finding is that while some vinyl Grignard reagents lead exclusively to O-alkylation, others can produce a mixture of both C- and O-alkylation products. mdpi.com For instance, in reactions with bis(2-benzothiazolyl)ketone, 1-propenylmagnesium bromide has been observed to yield exclusively the O-alkylation product. mdpi.com This contrasts with other substituted vinyl Grignard reagents which may give mixtures of products. The stereochemistry of the propenyl group, specifically whether it is the (Z)- or (E)-isomer, can also strongly influence the reaction pathway. For example, with a related system, the (Z)-isomer of a β-methyl substituted vinylmagnesium bromide derivative yielded a mixture of C- and O-alkylation products, whereas the (E)-isomer resulted in almost complete O-alkylation. mdpi.com

The mechanistic interpretation of these results suggests that O-alkylation may proceed through a radical intermediate pathway, while the classic C-alkylation follows a polar mechanism. mdpi.comnih.gov The delocalization ability of substituents on the carbonyl group of the substrate is also a critical factor in driving the regioselectivity towards O-alkylation. mdpi.comnih.govdntb.gov.ua

The influence of the solvent on the C- versus O-alkylation ratio has also been noted. For example, the reaction between vinylmagnesium bromide and bis(2-benzothiazolyl)ketone in diethyl ether resulted in an equimolar mixture of C- and O-alkylation products, highlighting the role of solvent polarity in determining the reaction outcome. mdpi.com

A summary of the regioselectivity observed in the reaction of various vinyl Grignard reagents with bis(2-benzothiazolyl)ketone is presented in the table below.

Table 1: Regioselectivity of the reaction between vinylmagnesium bromides and bis(2-benzothiazolyl)ketone

| Entry | Vinyl Grignard Reagent | Product(s) | Molar Ratio (C-alkylation:O-alkylation) |

|---|---|---|---|

| 1 | Vinylmagnesium bromide | O-alkylation product | 0:100 |

| 2 | 1-Propenylmagnesium bromide | O-alkylation product | 0:100 |

| 3 | 2-Methyl-1-propenylmagnesium bromide | C- and O-alkylation products | ~1:1 |

| 4 | 1-Phenylvinylmagnesium bromide | C- and O-alkylation products | 7:3 |

| 5 | (Z)-2-Methyl-1-propenylmagnesium bromide | C- and O-alkylation products | 7:3 |

| 6 | (E)-2-Methyl-1-propenylmagnesium bromide | O-alkylation product | Almost exclusively O-alkylation |

Data sourced from a study on the regioselectivity of vinyl Grignard reagents. mdpi.com

Stereochemical Control and Stereoselective Synthesis Utilizing 1 Propenyl Magnesium Bromide

Exploiting Intrinsic Z/E Isomerism for Stereochemical Outcomes

1-Propenyl magnesium bromide inherently exists as a mixture of (Z)- and (E)-isomers. The preparation of the reagent, typically from the corresponding 1-bromopropene isomers and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF), often results in a specific isomeric ratio. For instance, the synthesis from (Z)-1-bromopropene can lead to a mixture where the Z-isomer is predominant, often in a ratio of approximately 9:1 (Z/E).

This intrinsic isomerism is a critical factor in stereoselective synthesis. The geometry of the double bond in the Grignard reagent can be directly translated to the product, allowing for the selective formation of either (Z)- or (E)-alkenes in the final molecule. Reactions involving the nucleophilic addition of this compound to electrophiles, such as carbonyl compounds, frequently proceed with a high degree of retention of the alkene geometry. This means that the use of a (Z)-rich mixture of the Grignard reagent will predominantly yield a product with a (Z)-configured double bond, and conversely, a reaction with the (E)-isomer will lead to the corresponding (E)-product.

Diastereoselective Control in Nucleophilic Additions

The addition of this compound to chiral carbonyl compounds or substrates containing a stereocenter can lead to the formation of diastereomeric products. The inherent chirality of the substrate influences the facial selectivity of the nucleophilic attack by the Grignard reagent, resulting in one diastereomer being formed in excess over the other.

A notable example is the addition of this compound to chiral α-alkoxy aldehydes. The stereochemical outcome of such reactions can often be rationalized by chelation-control models, where the magnesium atom of the Grignard reagent coordinates to both the carbonyl oxygen and the adjacent alkoxy group, forming a rigid cyclic intermediate. This pre-organization of the substrate directs the nucleophilic attack of the propenyl group from the less sterically hindered face, leading to a high degree of diastereoselectivity. nih.gov

Factors Influencing Diastereomeric Excess

The diastereomeric excess (d.e.) in the nucleophilic addition of this compound is highly dependent on several factors, including the structure of the substrate, the solvent, the reaction temperature, and the presence of additives.

Substrate Structure: The nature of the chiral auxiliary or the directing group on the substrate plays a pivotal role. For instance, in the addition to chiral N-tert-butanesulfinyl imines, the bulky sulfinyl group effectively shields one face of the imine, leading to high diastereoselectivity. researchgate.net The steric and electronic properties of the substituents near the reaction center significantly influence the energy difference between the diastereomeric transition states.

Solvent: The coordinating ability of the solvent can have a profound impact on diastereoselectivity. In the addition of propargyl magnesium bromide (a related organometallic reagent) to fluorinated aromatic sulfinyl imines, a complete reversal of diastereoselectivity can be achieved by switching from a coordinating solvent like THF to a non-coordinating solvent like dichloromethane (B109758) (DCM). researchgate.net This is because coordinating solvents can compete with the chelating groups on the substrate for coordination to the magnesium center, thereby altering the transition state geometry.

Temperature: Lowering the reaction temperature generally enhances diastereoselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy available to the system, thus favoring the pathway with the lower activation energy. core.ac.uk

Additives: The addition of Lewis acids or other coordinating agents can influence the degree of chelation and, consequently, the diastereomeric excess. For example, the use of magnesium bromide in conjunction with a vinyl Grignard reagent in the addition to α-alkoxy aldehydes in a non-coordinating solvent was found to be crucial for achieving high selectivity, as it promotes the formation of a chelated intermediate. univpancasila.ac.id

The following table summarizes the diastereoselective addition of this compound and related reagents to various chiral substrates, highlighting the influence of reaction conditions on the diastereomeric excess.

| Substrate | Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio/Excess | Reference |

| Chiral α-alkoxy aldimine | Allylmagnesium bromide | Not specified | Not specified | High d.e. | nih.gov |

| Fluorinated aromatic sulfinyl imine | Propargylmagnesium bromide | THF | Not specified | Total diastereoselection | researchgate.net |

| Fluorinated aromatic sulfinyl imine | Propargylmagnesium bromide | DCM | Not specified | Reversed, total diastereoselection | researchgate.net |

Enantioselective Catalytic Processes Involving the Reagent

The development of enantioselective catalytic methods for the addition of Grignard reagents, including this compound, to prochiral electrophiles represents a significant advancement in asymmetric synthesis. These methods typically involve the use of a chiral ligand that coordinates to a metal catalyst, creating a chiral environment that directs the nucleophilic attack of the Grignard reagent to one face of the substrate over the other.

Ligand Design and Catalyst Optimization

The success of enantioselective catalysis with Grignard reagents heavily relies on the design of the chiral ligand. A variety of chiral ligands have been developed for this purpose, with ferrocenyl diphosphines, such as Taniaphos and Josiphos, and phosphoramidite (B1245037) ligands showing particular promise in copper-catalyzed reactions. nih.govresearchgate.net

The choice of ligand is often substrate-dependent, and optimization of the reaction conditions, including the copper source, the copper-to-ligand ratio, and the solvent, is crucial for achieving high enantioselectivity. nih.gov For instance, in the copper-catalyzed conjugate addition of ethylmagnesium bromide to cyclohexenone, TaniaPhos was identified as the ligand of choice, affording the product with 96% enantiomeric excess (ee). nih.gov It has been observed that the presence of free copper salt can be detrimental to enantioselectivity, emphasizing the importance of forming a well-defined chiral copper-ligand complex. nih.gov

While many of these methods have been developed with simpler alkyl Grignard reagents, the principles are applicable to this compound. For example, a mixed-ligand Rh(II)-catalyst has been successfully employed in a one-pot bicyclobutanation/homoconjugate addition sequence with 2-methyl-1-propenylmagnesium bromide, achieving high enantioselectivity (92% ee). nih.gov

Absolute Configuration Assignment in Products

Determining the absolute configuration of the newly formed stereocenter is a critical step in asymmetric synthesis. Several methods are employed for this purpose:

X-ray Crystallography: Unambiguous determination of the absolute configuration can be achieved by single-crystal X-ray analysis of the product, often after conversion to a crystalline derivative such as a p-bromobenzoate ester. nih.gov

Chiral Derivatizing Agents: The use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), allows for the formation of diastereomeric esters or amides. The absolute configuration can then be determined by analyzing the differences in the ¹H or ¹⁹F NMR spectra of these diastereomers. core.ac.uk

Correlation with Known Compounds: The absolute configuration of a product can also be established by chemical correlation to a compound of known stereochemistry. researchgate.net

Retention and Inversion of Configuration in Reaction Products

The stereochemical outcome at the double bond of this compound during its reaction is a crucial aspect of its synthetic utility. In many cases, the reactions proceed with a high degree of retention of configuration . This means that the geometry of the double bond in the starting Grignard reagent is preserved in the product.

For example, the iron-catalyzed cross-coupling reactions of (Z)- and (E)-propenyl bromide with Grignard reagents have been shown to proceed with retention of the geometric configuration. acs.org Similarly, the reaction of cis-propenylmagnesium bromide with methyl bromide in a catalytic process yielded cis-2-butene (B86535) with greater than 94% stereoselectivity, indicating a high degree of retention. lookchem.com Carbonyl additions of this compound also generally produce allylic alcohols with retention of the alkene geometry. The in-situ formed cyclopropyl-magnesium intermediates from the carbomagnesiation of cyclopropenes are configurationally stable and can be trapped with electrophiles with pure retention of configuration. nih.gov

However, inversion of configuration can also occur under certain conditions. For instance, the reaction of cis-propenyl bromide with methylmagnesium bromide was found to produce a mixture of cis- and trans-2-butene, with the trans-isomer resulting from the inversion of configuration of the 1-propenyl radical intermediate. lookchem.com The potential for inversion of configuration at the metal-bearing carbon of a Grignard reagent is a known phenomenon, although vinylic magnesium compounds generally exhibit high configurational stability. sit.edu.cncaltech.edu The specific reaction mechanism, including the potential involvement of radical intermediates or different transition state geometries, can influence whether the reaction proceeds with retention or inversion of configuration.

Mechanistic Elucidation and Computational Investigations

Understanding the Nature of the Grignard Reagent in Solution Phase

The reactivity and structure of 1-propenyl magnesium bromide in solution are not as simple as the formula CH₃CH=CHMgBr might suggest. Its behavior is governed by complex equilibria and interactions with the solvent.

Schlenk Equilibrium and Complexation with Ethereal Solvents

In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium. wikipedia.orgacs.orgacs.org This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium (R₂Mg) and a magnesium dihalide (MgX₂). wikipedia.orgacs.org

2 RMgX ⇌ MgX₂ + R₂Mg wikipedia.org

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the concentration. wikipedia.orgacs.org Ethereal solvents play a critical role by coordinating to the magnesium center, stabilizing the various species in solution. wikipedia.orgwikipedia.org The magnesium atom in Grignard reagents typically coordinates with two ether molecules, leading to a more accurate representation of the monomeric species as RMgX(L)₂, where L is the ether solvent. wikipedia.org The use of chelating ethers or the addition of agents like dioxane can shift the equilibrium. For instance, dioxane precipitates MgX₂(dioxane)₂, driving the equilibrium to the right. wikipedia.org

The choice of solvent significantly impacts the stability and reactivity of the Grignard reagent. Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents due to its greater ability to solvate and stabilize the organomagnesium species.

Characterization of Mono- and Poly-metallic Species

Beyond the basic Schlenk equilibrium, Grignard reagents can form more complex structures, including dimers, trimers, and higher oligomers, particularly at higher concentrations. wikipedia.orgacs.org These aggregates involve bridging halide or alkyl groups between magnesium centers. acs.orgnih.gov The extent of aggregation depends on the solvent, the organic substituent, and the halide. acs.org For example, ethylmagnesium chloride exists as a dimer in ether. wikipedia.org The various species present in solution, from monomers to complex aggregates, can all be reactive, and their relative concentrations can influence the outcome of a reaction. nih.gov

Detailed Reaction Mechanism Studies

The reactions of this compound, like other Grignard reagents, can proceed through different mechanistic pathways. The specific path taken is often dictated by the substrate, the reaction conditions, and the composition of the Grignard solution itself.

Discrimination Between Polar and Single-Electron Transfer Mechanisms

Two primary mechanisms are often considered for Grignard reactions: a polar (or nucleophilic) pathway and a single-electron transfer (SET) pathway. mdpi.comiupac.org

Polar Mechanism: In this pathway, the Grignard reagent acts as a nucleophile, with the carbon-magnesium bond being highly polarized. The nucleophilic carbon atom directly attacks an electrophilic center, such as the carbonyl carbon of a ketone or aldehyde. masterorganicchemistry.com This is often depicted as a concerted process or one involving a short-lived, highly polar transition state. Reactions that proceed with retention of stereochemistry, such as the reaction of cis- or trans-propenyl bromide to form the corresponding Grignard reagent and subsequent reactions, often suggest a polar mechanism. acs.org

Single-Electron Transfer (SET) Mechanism: In the SET mechanism, an electron is transferred from the Grignard reagent to the substrate, typically an unsaturated compound like a ketone, to form a radical anion and a radical cation. mdpi.comiupac.org These radical intermediates can then undergo further reactions, such as coupling or rearrangement. mdpi.comalfredstate.edu The formation of dimeric byproducts is often cited as evidence for a SET pathway. psu.edu The likelihood of a SET mechanism increases with easily oxidized Grignard reagents, easily reduced substrates, and in more polar solvents that can stabilize the charged intermediates. iupac.org Some studies suggest that O-alkylation in reactions with certain ketones may proceed through a SET mechanism, while C-alkylation follows a polar pathway. mdpi.com

The balance between these two mechanisms is delicate and can be influenced by factors such as the purity of the magnesium used, with trace transition metal impurities potentially favoring the SET pathway. iupac.org

Identification and Role of Transient Intermediates

The identification of transient intermediates provides crucial insight into reaction mechanisms. In the context of Grignard reactions, these can include:

Radical Intermediates: In SET pathways, the formation of radical anions and radical cations are key transient steps. mdpi.comiupac.org The detection of products arising from radical cyclization or rearrangement can provide evidence for their existence. alfredstate.edu

Ate Complexes: In some exchange reactions, the formation of "ate" complexes, where the magnesium center is coordinated to more than its usual number of ligands, has been proposed as a key intermediate. researchgate.net

Organoiron(I) Intermediates: In iron-catalyzed cross-coupling reactions involving Grignard reagents, an organoiron(I) species, formed by the reduction of an Fe(III) precursor by the Grignard reagent, has been suggested as a key intermediate. acs.org

Imine Intermediates: In certain reactions, particularly those involving nitrogen-containing substrates, transient imine intermediates can be formed, which then undergo further reaction. beilstein-journals.org

Computational studies have become an invaluable tool for modeling these transient species and calculating the energy barriers for different reaction pathways, helping to elucidate the most likely mechanism. escholarship.org

Surface Chemistry in Grignard Formation

The formation of this compound itself is a complex process that occurs at the surface of the magnesium metal. acs.orgbyjus.com The reaction is initiated at specific active sites on the magnesium surface, which may be crystal defects, grain boundaries, or impurities. alfredstate.eduacs.orgharvard.edu

The process can be visualized as follows:

Initiation: The reaction begins at a limited number of discrete sites on the magnesium surface. acs.org The presence of an oxide layer on the magnesium can hinder this initiation, which is why activation methods, such as using iodine or mechanical stirring, are often employed. masterorganicchemistry.combyjus.com

Propagation: Once initiated, the reaction proceeds by the growth of these active sites into pits rather than the formation of new sites. acs.org

Mechanism at the Surface: The exact mechanism of magnesium insertion into the carbon-halogen bond at the surface is still a subject of study. It is believed to involve radical species that are "surface-adherent." alfredstate.edu The halide ion also plays a role in the dissolution of magnesium atoms from the metal lattice. harvard.edu

Photomicrographic studies have shown that the reactivity of the magnesium surface is not uniform, with the reaction proceeding at these distinct, randomly distributed locations. acs.org

Advanced Research Applications in Organic Synthesis and Beyond

Applications in Complex Natural Product Total Synthesis

The precise carbon-carbon bond-forming capabilities of 1-propenyl magnesium bromide have been harnessed by synthetic chemists to tackle the challenges posed by the architecturally complex structures of natural products.

A key application of this compound is in the synthesis of substituted carbocycles, such as cyclohexenes. rsc.org This is effectively achieved through a sequence involving Matteson homologation and ring-closing metathesis. rsc.org In this methodology, the Grignard reagent reacts with an α-chloroboronic ester to generate a more complex boronic ester intermediate. rsc.org This intermediate, containing the propenyl group, is then subjected to further homologation steps to build a suitable diene precursor. rsc.org

Subsequent ring-closing metathesis of this diene, often using a Grubbs catalyst, efficiently constructs the cyclohexene (B86901) ring system. rsc.org An interesting aspect of this synthesis is that the partial (Z/E)-isomerization that occurs during the formation of this compound is often irrelevant to the final outcome. rsc.orgrsc.org This is because the methyl substituent on the double bond introduced by the Grignard reagent is ultimately removed during the metathesis step, making the initial stereochemistry of the reagent inconsequential. rsc.org For this reason, commercially available E/Z mixtures of the precursor 1-bromopropene can be used, offering a more cost-effective approach. rsc.org This strategy has been successfully employed to create highly substituted cyclohexenes as single stereoisomers in nearly quantitative yields. rsc.orgrsc.org

The Matteson chain extension reaction, which involves the homologation of boronic esters, is a powerful tool for the synthesis of polyunsaturated terpenoids, and this compound can play a role in this process. This method relies on the reaction of the Grignard reagent with a boronic ester to extend a carbon chain with exceptional stereocontrol. The key step is the reaction with an α-chloroboronic ester, which proceeds through transmetallation at the boron center followed by the migration of the propenyl group. This sequence allows for the iterative construction of complex carbon skeletons characteristic of terpenoids. uzh.ch Terpenes themselves are a large class of natural products built from isoprene (B109036) units and are of significant interest to the fragrance, flavor, and pharmaceutical industries. nih.gov

In the pursuit of new antibiotics, researchers have utilized this compound to create analogs of potent natural products like Bactobolin A. nih.govresearchgate.net Bactobolin A is a complex antibiotic with a broad spectrum of activity. researchgate.net In an approach toward synthesizing analogs of this molecule, the diastereoselective conjugate addition of cis-1-propenyl magnesium bromide to an enone intermediate proved to be a critical step. nih.govresearchgate.net

Researchers found that achieving high diastereoselectivity in this 1,4-addition was challenging, with the use of the cis-isomer of the Grignard reagent being crucial. nih.gov The use of commercial preparations with undefined cis/trans ratios resulted in intractable mixtures. nih.govresearchgate.net Optimization studies revealed that specific conditions were necessary for the reaction to proceed efficiently and selectively. nih.gov

Table 1: Optimization of Conjugate Addition of cis-1-Propenyl Magnesium Bromide

| Entry | Copper Source | Additive | Temperature (°C) | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|---|

| 1 | CuBr·SMe₂ (super-stoichiometric) | LiCl | -40 to -20 | 40 | single trans-diastereomer |

| 2 | CuBr·SMe₂ (super-stoichiometric) | LiCl | -78 | — | no reaction |

| 3 | CuBr·SMe₂ (super-stoichiometric) | LiCl | 0 | — | complex mixture |

| 4 | CuCN | None | -78 | 48 | single trans-diastereomer |

| 5 | CuCl (catalytic) | None | -78 | — | complex mixture |

This table is based on data presented in the synthesis of Bactobolin A analogs, highlighting the successful conditions found in Entry 4. nih.govresearchgate.net

Ultimately, a combination of copper cyanide (CuCN) at -78 °C provided the desired product as a single trans-diastereomer in a modest yield. nih.gov This key transformation enabled the progression of the synthesis towards analogs of Bactobolin A, which could serve as valuable tools for studying bacterial machinery. nih.govresearchgate.net

The utility of this compound is also demonstrated in the targeted synthesis of specific flavor and fragrance compounds, such as α-damascone. In a case study of its synthesis, the Grignard reagent was reacted with an aldehyde intermediate. This addition reaction proceeded with high diastereoselectivity, yielding the corresponding trans-alcohol with a 95% diastereomeric excess. This alcohol is a key precursor that can then be elaborated to form the final α-damascone structure.

Contributions to Pharmaceutical and Biomedical Research

Beyond natural product synthesis, this compound serves as a building block in the creation of molecules designed for therapeutic intervention.